(R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid
Description
Properties
IUPAC Name |
4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5(10)4-3-7(1-2-7)6(11)8-4/h4H,1-3H2,(H,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYFIPUSMXSACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method involves the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions to form the spirocyclic ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (6S)-4-oxo-5-azaspiro[24]heptane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. Its structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Stereoisomeric Variants
(S)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid
(6S)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid (CAS: 2102412-77-9)
Functional Group Modifications
(R)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic Acid
- (6R)-1,1-Difluoro-5-azaspiro[2.4]heptane-6-carboxylic Acid Hydrochloride Structure: Difluoro substitution at position 1. Impact: Fluorine atoms improve metabolic stability and modulate pKa (carboxylic acid ~2.5 vs. 3.1 for non-fluorinated analogs) .
Spirocyclic Analogs with Varied Ring Systems
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic Acid
(2S,5R,6R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the key synthetic routes for preparing (R)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid, and what are their limitations?
The compound is synthesized via enantioselective catalysis, such as phase-transfer-catalyzed double allylic alkylation of glycine-derived imines. A critical step involves using chiral catalysts (e.g., chinchonidine derivatives) to achieve stereochemical control. Challenges include low yields (~49% in some cases) and the need for rigorous purification to separate diastereomers .
| Method | Catalyst | Yield | Key Challenge |
|---|---|---|---|
| Phase-transfer alkylation | Chinchonidine-derived | 49% | Diastereomer separation |
| Boc-protection | N/A | 70–85% | Acid-sensitive intermediates |
Q. How is the stereochemical purity of this compound validated?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is commonly used. Circular dichroism (CD) spectroscopy can confirm absolute configuration. Purity >95% is typically required for medicinal chemistry applications, as noted in synthetic protocols .
Q. What safety precautions are necessary when handling this compound?
Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory irritation. Use PPE (gloves, goggles), work in a fume hood, and adhere to GHS precautionary measures (e.g., P261: avoid inhalation) .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence the compound’s bioactivity in antiviral drug design?
The rigid spiro[2.4]heptane structure mimics proline’s conformational constraints, enhancing binding to viral proteases (e.g., SARS-CoV-2 3CL protease). Modifications at the 4-oxo or 6-carboxylic acid groups improve potency and metabolic stability, as seen in ledipasvir and CMX990 derivatives .
Q. What strategies resolve contradictions in reported physical properties (e.g., missing boiling point data)?
Computational tools (e.g., COSMO-RS) predict physicochemical properties when experimental data are unavailable. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can empirically determine decomposition temperatures .
Q. How are in vivo formulations of this compound optimized for pharmacokinetic studies?
Solubility is enhanced via co-solvents (DMSO/PEG300/Tween 80) or lipid-based carriers. Stability testing under varying pH and temperature conditions ensures integrity during storage (-80°C for ≤6 months; -20°C for ≤1 month) .
| Formulation Component | Purpose | Example Protocol |
|---|---|---|
| DMSO | Solubilize hydrophobic compounds | 10 mM stock in DMSO |
| PEG300 | Reduce viscosity | 30% v/v in final formulation |
| Tween 80 | Enhance bioavailability | 0.1% w/v |
Q. What analytical methods detect impurities in synthesized batches?
LC-MS and NMR (1H/13C/19F) identify byproducts like trans-esterified derivatives or Boc-deprotected intermediates. For quantification, UPLC with UV detection (λ = 210–254 nm) achieves ≤0.1% sensitivity .
Methodological Guidance
Q. How to design a scalable synthesis route for high-purity (>98%) (R)-enantiomer?
Q. What computational tools aid retrosynthesis planning for derivatives?
AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose feasible routes. Retrosynthesis trees prioritize steps with high atom economy and minimal protecting groups .
Data Contradictions and Resolution
- Purity Discrepancies : Vendor-reported purity (95–98%) may vary due to analytical method differences (HPLC vs. NMR). Cross-validate using orthogonal techniques .
- Stereochemical Assignments : Conflicting enantiomer designations (R vs. S) in early literature require revisiting original synthetic protocols and X-ray crystallography data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
